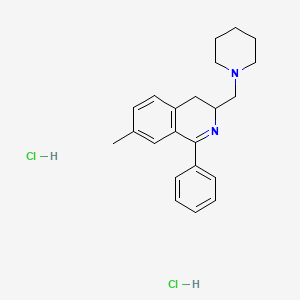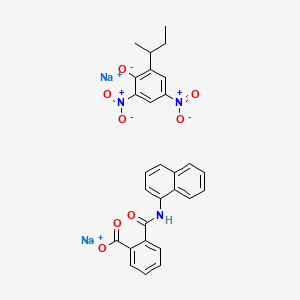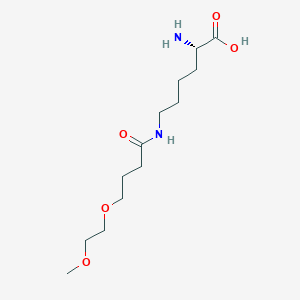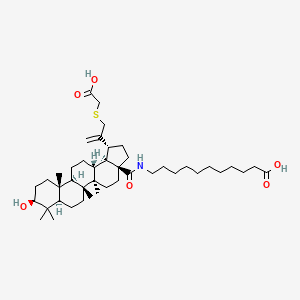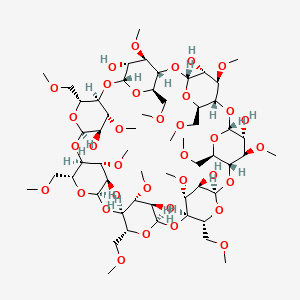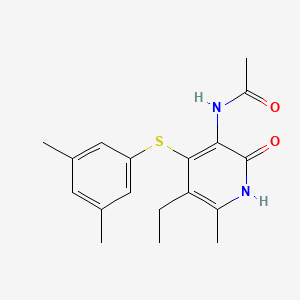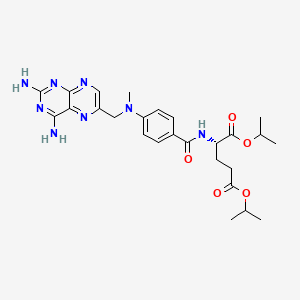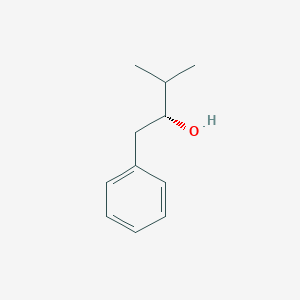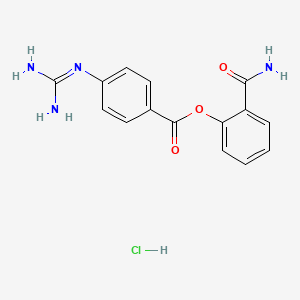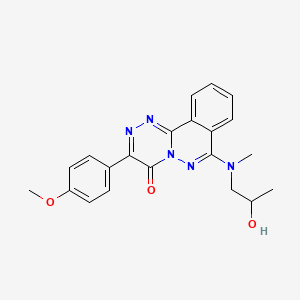
Menthol (-)-N,N-diethylaminoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Menthol (-)-N,N-diethylaminoacetate is a synthetic organic compound derived from menthol, a naturally occurring monoterpenoid found in the oils of various mint plants. This compound is known for its cooling and soothing properties, making it a valuable ingredient in various medicinal and cosmetic products. The chemical structure of this compound includes a menthol moiety linked to an N,N-diethylaminoacetate group, which enhances its pharmacological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of menthol (-)-N,N-diethylaminoacetate typically involves the esterification of menthol with N,N-diethylaminoacetic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process generally includes the following steps:
Esterification: Menthol is reacted with N,N-diethylaminoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting ester is purified through distillation or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity menthol and N,N-diethylaminoacetic acid are prepared and stored under controlled conditions.
Reaction: The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation, followed by purification steps to achieve the desired purity.
化学反応の分析
Types of Reactions
Menthol (-)-N,N-diethylaminoacetate undergoes various chemical reactions, including:
Oxidation: The menthol moiety can be oxidized to form menthone or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Menthone and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters and amides.
科学的研究の応用
Menthol (-)-N,N-diethylaminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool for investigating receptor-mediated pathways.
Medicine: Explored for its potential analgesic, anti-inflammatory, and local anesthetic properties.
Industry: Utilized in the formulation of cosmetic products, topical analgesics, and cooling agents.
作用機序
Menthol (-)-N,N-diethylaminoacetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness and can also result in analgesic effects by inhibiting calcium ion (Ca++) currents in neuronal membranes. Additionally, the compound may interact with kappa-opioid receptors, contributing to its pain-relieving properties.
類似化合物との比較
Similar Compounds
Menthol: The parent compound, known for its cooling and soothing properties.
Levomenthol: A specific form of menthol with similar cooling effects.
Menthone: An oxidized derivative of menthol with distinct chemical properties.
Uniqueness
Menthol (-)-N,N-diethylaminoacetate is unique due to the presence of the N,N-diethylaminoacetate group, which enhances its pharmacological properties compared to menthol alone. This modification allows for improved efficacy in medicinal and cosmetic applications, making it a valuable compound in various fields.
特性
CAS番号 |
81983-63-3 |
|---|---|
分子式 |
C16H31NO2 |
分子量 |
269.42 g/mol |
IUPAC名 |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C16H31NO2/c1-6-17(7-2)11-16(18)19-15-10-13(5)8-9-14(15)12(3)4/h12-15H,6-11H2,1-5H3/t13-,14+,15+/m0/s1 |
InChIキー |
WUGGCLRXBOVBMZ-RRFJBIMHSA-N |
異性体SMILES |
CCN(CC)CC(=O)O[C@@H]1C[C@H](CC[C@@H]1C(C)C)C |
正規SMILES |
CCN(CC)CC(=O)OC1CC(CCC1C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


